molecular formula C₁₂H₁₆N₂O₂ B1139897 4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one CAS No. 63551-23-5

4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one

Cat. No.: B1139897
CAS No.: 63551-23-5
M. Wt: 220.27
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Description

4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a butanone chain and an oxopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with oxopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxopropylamino)-1-pyridin-2-ylbutan-1-one
  • 4-(2-Oxopropylamino)-1-pyridin-4-ylbutan-1-one
  • 4-(2-Oxopropylamino)-1-pyridin-3-ylpentan-1-one

Uniqueness

4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of the oxopropylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-oxopropylamino)-1-pyridin-3-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10(15)8-13-7-3-5-12(16)11-4-2-6-14-9-11/h2,4,6,9,13H,3,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUFSLHJONRERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNCCCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695909
Record name 4-[(2-Oxopropyl)amino]-1-(pyridin-3-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63551-23-5
Record name 4-[(2-Oxopropyl)amino]-1-(pyridin-3-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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